

# Comparative Toxicology Guide: PCB 113 vs. PCB 153

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## Compound of Interest

Compound Name: 2,3,3',5,6-Pentachlorobiphenyl

CAS No.: 74472-36-9

Cat. No.: B1580772

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Focus: Metabolic Stability, Neurotoxicity (RyR), and Structure-Activity Relationships (SAR)[1][2]

## Executive Summary

This guide provides a technical comparison between PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) and PCB 113 (2,3,3',5',6-Pentachlorobiphenyl).[1][2] While both are non-dioxin-like (NDL) congeners sharing di-ortho substitution patterns, they represent divergent toxicological profiles driven by metabolic stability.[1][2]

- PCB 153 serves as the global reference congener for environmental persistence. Its blocked substitution pattern renders it virtually immune to metabolic clearance, leading to high bioaccumulation and chronic neurotoxicity.[1]
- PCB 113 serves as a comparative model for metabolic susceptibility.[2] Despite similar steric bulk, the presence of adjacent unsubstituted carbons on the phenyl ring facilitates rapid cytochrome P450-mediated oxidation, resulting in lower bioaccumulation but potentially generating reactive hydroxylated metabolites.[1][2]

## Part 1: Structural & Physicochemical Basis (SAR Analysis)[2]

The differential toxicity of these congeners is dictated by their chlorine substitution patterns, which determine both their interaction with cellular receptors (RyR) and their susceptibility to

enzymatic attack.

Feature	PCB 153 (Reference)	PCB 113 (Comparator)	Toxicological Implication
IUPAC Name	2,2',4,4',5,5'- Hexachlorobiphenyl	2,3,3',5',6- Pentachlorobiphenyl	Defines steric hindrance and metabolic sites.[1][2]
Ortho-Cl	2 (2, 2')	2 (2,[1][2] 6)	Both are Di-ortho.[2] This forces non-planarity, preventing AhR binding (Non-Dioxin-Like).[1][2]
Meta/Para Pattern	Blocked (4,4',5,5')	Open sites on Ring A (4,[1][2]5)	Critical Differentiator: PCB 153 lacks adjacent H atoms. PCB 113 has adjacent H at 4,[1][2]5.
Chirality	Achiral (Symmetric)	Chiral (Asymmetric substitution)*	Note: Di-ortho PCBs typically racemize rapidly at physiological temp; treated as achiral in most assays.[2]
Lipophilicity (log Kow)	~6.9	~6.4	PCB 153 is more lipophilic, enhancing tissue retention.[1][2]

## Mechanism of Metabolic Divergence

The primary determinant of PCB persistence is the absence of adjacent unsubstituted carbon atoms (vicinal hydrogens).

- PCB 153 (Recalcitrant): The 2,4,5-substitution pattern on both rings leaves hydrogens only at positions 3 and 6.[1][2] There are no adjacent hydrogens.[2] CYP450 enzymes cannot

form the necessary arene oxide intermediate.

- PCB 113 (Labile): Ring A is substituted at 2,3,6. This leaves positions 4 and 5 unsubstituted and adjacent.[2] This "open patch" allows CYP enzymes (specifically CYP2B and CYP3A families) to insert oxygen, forming an unstable epoxide that rearranges to a hydroxylated metabolite (OH-PCB).[2]

## Part 2: Toxicokinetics & Metabolic Stability[1][2][3]

### Experimental Workflow: Microsomal Stability Assay

To empirically validate the difference in persistence, researchers utilize hepatic microsomes.[1]  
[2]

#### Protocol 1: In Vitro Intrinsic Clearance (CL<sub>int</sub>)

Objective: Quantify the depletion rate of PCB 113 vs. PCB 153 in liver microsomes.

- Preparation: Thaw pooled liver microsomes (Rat or Human, 20 mg/mL protein).
- Incubation System:
  - Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]
  - Substrate: 1 μM PCB 113 or PCB 153 (delivered in DMSO, <0.1% v/v).
  - Cofactor: NADPH regenerating system (1.3 mM NADP<sup>+</sup>, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]
- Reaction: Pre-incubate microsomes (0.5 mg/mL) for 5 min at 37°C. Initiate with NADPH.
- Sampling: Aliquot 50 μL at t=0, 15, 30, 60, and 120 min.
- Termination: Quench immediately with 150 μL ice-cold acetonitrile containing internal standard (e.g., PCB 209).
- Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via GC-MS/MS.
- Calculation: Plot  $\ln[\text{remaining \%}]$  vs. time. Slope =

[2]

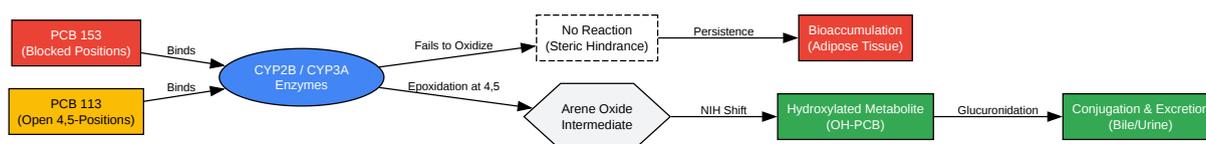
[2]

Expected Outcome:

- PCB 153: Slope  $\approx 0$  (Negligible depletion over 120 min).[2][3]
- PCB 113: Significant depletion ( $t_{1/2} < 60$  min) due to 4,5-epoxidation.[1][2]

## Visualization: Metabolic Fate Pathways

The following diagram illustrates the mechanistic "dead end" of PCB 153 versus the clearance pathway of PCB 113.



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Caption: Comparative metabolic fate.[1][2] PCB 153 resists oxidation leading to bioaccumulation, while PCB 113 undergoes epoxidation at the 4,5-position.[1][2]

## Part 3: Mechanisms of Neurotoxicity (NDL Pathways)

Both congeners are Non-Dioxin-Like (NDL).[2][4][5] They do not activate the Aryl Hydrocarbon Receptor (AhR). Instead, their primary neurotoxic mechanism is the sensitization of Ryanodine Receptors (RyR), leading to altered calcium signaling.[1]

### Mechanism: RyR Sensitization

NDL-PCBs bind to the RyR channel (specifically RyR1 and RyR2 isoforms) and stabilize the "open" state.[6] This lowers the threshold for  $Ca^{2+}$  release, causing uncontrolled cytosolic

calcium spikes.[1][2]

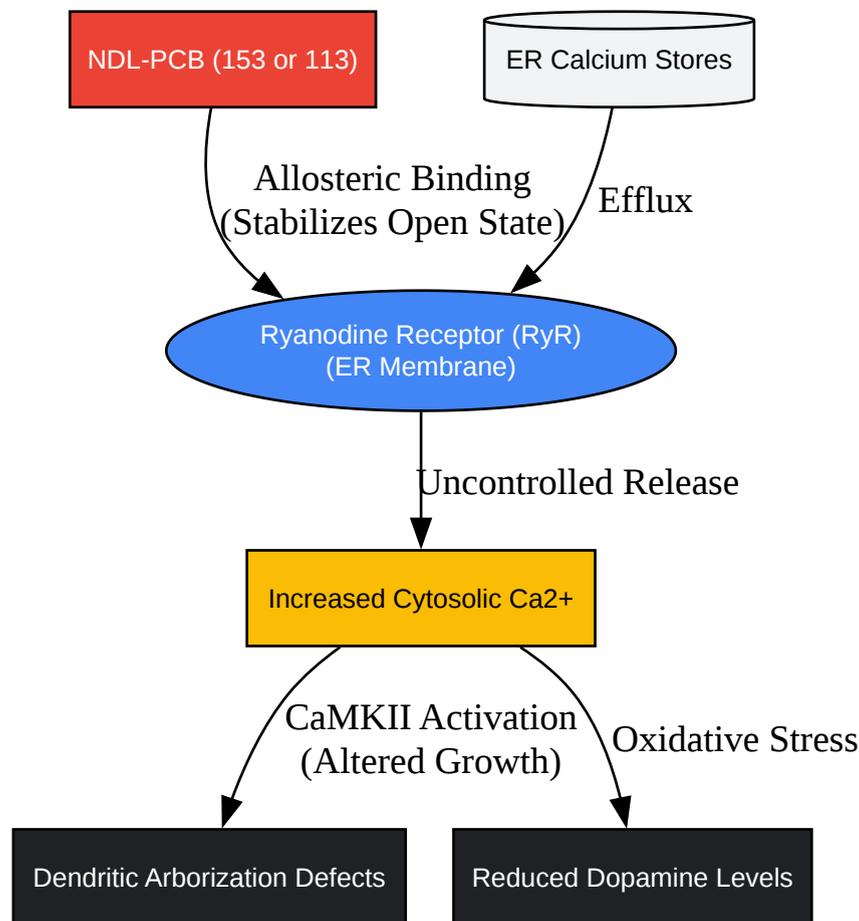
- PCB 153: Moderate-to-High potency sensitizer.[2]
- PCB 113: Predicted active (Di-ortho), potentially lower potency due to rapid clearance in vivo, but active in vitro.[1][2]

## Protocol 2: Calcium Imaging (Fluo-4 AM Assay)

Objective: Compare the potency of PCB 113 and 153 in inducing Ca<sup>2+</sup> release in PC12 cells or hippocampal neurons.

- Cell Culture: Plate PC12 cells on poly-D-lysine coated glass-bottom dishes. Differentiate with NGF (50 ng/mL) for 5-7 days.[2]
- Dye Loading: Incubate cells with Fluo-4 AM (4 μM) and Pluronic F-127 (0.02%) in Krebs-Ringer buffer for 30 min at 37°C.
- Wash: Wash 3x with Ca<sup>2+</sup>-free buffer to ensure measured Ca<sup>2+</sup> is intracellular (ER stores).
- Baseline: Record fluorescence (Ex 488nm / Em 520nm) for 60s.
- Challenge:
  - Add PCB 153 (0.1 - 10 μM).[2]
  - Add PCB 113 (0.1 - 10 μM).[2]
  - Control: DMSO vehicle.[2]
  - Positive Control:[1] 4-chloro-m-cresol (RyR agonist).[1][2]
- Data Analysis: Calculate
  - Causality Check: Pre-incubate with Ryanodine (high dose, 50 μM) or Dantrolene (RyR antagonist).[1][2] If the PCB effect is blocked, the mechanism is confirmed as RyR-mediated.[1][2]

## Visualization: Neurotoxic Signaling Pathway



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Caption: NDL-PCB mechanism. Binding to RyR triggers ER calcium efflux, leading to downstream neurotoxicity (dendritic defects and dopamine loss).[1]

## Part 4: Comparative Data Summary

The following table synthesizes theoretical SAR predictions with established experimental data for PCB 153.

Endpoint	PCB 153	PCB 113	Comparison Note
Hepatic Enzyme Induction	PROD (CYP2B) & CYP3A	PROD (CYP2B)	Both are "Phenobarbital-type" inducers, not "Dioxin-type" (EROD).[1][2]
Metabolic Half-Life (Rat)	Months/Years	Days/Weeks	PCB 113 is rapidly cleared due to the 4,5-open position.[1][2]
RyR Potency (EC50)	~0.2 - 0.5 $\mu$ M	~0.5 - 1.0 $\mu$ M (Est.)[2]	PCB 153 is generally more potent and accumulates to effective doses in vivo.
Neurotoxicity Type	Chronic / Developmental	Acute / Transient	153 persists in the brain; 113 is cleared but metabolites may be active.
Environmental Status	Indicator PCB (Top 6)	Minor / Transient	153 is used to monitor global pollution loads.

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